Dihydrazide de l'acide malonique

Vue d'ensemble

Description

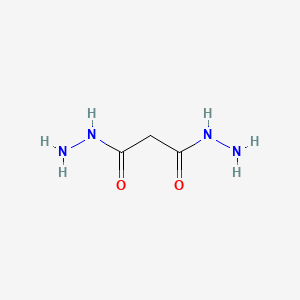

Propanedioic acid, dihydrazide (also known as propanedioic acid monohydrazide or PDH) is an organic compound with a molecular formula of C2H6N2O2. PDH is a colorless, odorless, and crystalline solid at room temperature and is soluble in water. It is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has applications in scientific research. PDH is also used in the production of various polymers and as a plasticizer.

Applications De Recherche Scientifique

Synthèse de complexes métalliques

Le dihydrazide de l'acide malonique a été utilisé dans la synthèse de complexes métalliques. Une série de complexes a été synthétisée par la réaction entre le dihydrazide de malonyle (MAH) et des sels de manganèse, de cuivre, de nickel, de zinc, de cadmium, de cobalt et de ferrique dans un milieu méthanolique . Ces complexes ont été caractérisés par analyse élémentaire, mesures de conductance molaire, études spectroscopiques électroniques, IR et RMN 1H .

Photo-stabilisation du polystyrène

Le this compound a été utilisé dans la photo-stabilisation du polystyrène (PS). Les complexes synthétisés ont été utilisés pour réduire la photo-dégradation des chaînes polymériques du PS . Après 300 heures d'exposition à une lumière UV avec une longueur d'onde de 313 nm, ils réduisent la photo-dégradation des films de PS contenant ces complexes par rapport au PS vierge .

Synthèse de complexes de base de Schiff

Le this compound a été utilisé dans la synthèse de complexes de base de Schiff. Le ligand de base de Schiff a été créé en faisant réagir la molécule de dihydrazide de malonyle avec le naphtaldéhyde . L'étape finale a consisté à faire réagir le ligand avec le chlorure métallique correspondant pour obtenir des complexes cibles purs .

Activité antioxydante

Les composés synthétisés de this compound ont été analysés pour leur activité antioxydante . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antioxydants.

Activités antibactériennes et antifongiques

Les dérivés de this compound ont également été testés pour leurs activités antibactériennes et antifongiques . Cela suggère son utilisation potentielle dans le développement de nouveaux agents antimicrobiens.

Inhibition de la chymotrypsine et de la tyrosinase

Les dérivés de this compound ont été analysés pour leurs activités d'inhibition de la chymotrypsine et de la tyrosinase . Cela indique son utilisation potentielle dans le développement de nouveaux inhibiteurs enzymatiques.

Propriétés de liaison à l'ADN

Le this compound a été étudié pour ses propriétés de liaison à l'ADN . Cela suggère son utilisation potentielle dans le développement de nouveaux médicaments ciblant l'ADN.

Formation de structures poreuses 2-D de taille nanométrique

Le this compound a été utilisé dans la formation de structures poreuses 2-D de taille nanométrique . Cela suggère son utilisation potentielle dans le domaine de la nanotechnologie.

Mécanisme D'action

Target of Action

Malonic acid dihydrazide, also known as propanedihydrazide, malonic dihydrazide, malonohydrazide, or propanedioic acid dihydrazide, is a chemical compound with the molecular formula C3H8N4O2 It’s worth noting that malonic acid, a related compound, functions as a competitive inhibitor in the respiratory electron transport chain against succinate dehydrogenase .

Mode of Action

It can be inferred from the related compound, malonic acid, that it may interact with its targets and cause changes in the metabolic processes .

Biochemical Pathways

A novel artificial synthetic pathway of malonic acid has been designed, in which oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rtca) pathway, is converted to malonic semialdehyde and then to malonic acid .

Pharmacokinetics

It’s known that the compound has a density of1.358g/cm3 , a melting point of 152-154°C , and a boiling point of 554ºC at 760mmHg .

Result of Action

It can be inferred from the related compound, malonic acid, that it may have an impact on the respiratory electron transport chain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of malonic acid dihydrazide. For instance, the application of inorganic fertilizers can strongly influence the physiological and metabolic processes, consequently influencing the growth and productivity of plants . .

Analyse Biochimique

Biochemical Properties

Propanedioic acid, dihydrazide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds and as a precursor for the preparation of various pharmaceuticals. It interacts with enzymes such as oxaloacetate decarboxylase and malonic semialdehyde dehydrogenase, which are involved in the conversion of oxaloacetate to malonic acid . These interactions are crucial for the synthesis of malonic acid, which is a key intermediate in various metabolic pathways.

Cellular Effects

Propanedioic acid, dihydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the tricarboxylic acid cycle and glycolysis, thereby impacting cellular energy production and metabolic flux . Additionally, it can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, propanedioic acid, dihydrazide exerts its effects through binding interactions with biomolecules such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it inhibits the activity of certain decarboxylases, thereby affecting the production of malonic acid and its derivatives . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propanedioic acid, dihydrazide have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of metabolic regulation and gene expression. Its stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of propanedioic acid, dihydrazide vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively modulate metabolic pathways . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.

Metabolic Pathways

Propanedioic acid, dihydrazide is involved in several metabolic pathways, including the tricarboxylic acid cycle and glycolysis. It interacts with enzymes such as oxaloacetate decarboxylase and malonic semialdehyde dehydrogenase, which are crucial for the synthesis of malonic acid . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, propanedioic acid, dihydrazide is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its interactions with cellular membranes and other structural components.

Subcellular Localization

Propanedioic acid, dihydrazide exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in various biochemical processes and its interactions with other biomolecules.

Propriétés

IUPAC Name |

propanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4O2/c4-6-2(8)1-3(9)7-5/h1,4-5H2,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIKPHJLTVSQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191543 | |

| Record name | Malonic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3815-86-9 | |

| Record name | Malonic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyl dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic Acid Dihydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malonyl dihydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B7G9U6NJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.